molecular formula C14H17N3O2S2 B2504270 4-(Benzenesulfonyl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine CAS No. 2380143-01-9

4-(Benzenesulfonyl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine

Cat. No.: B2504270
CAS No.: 2380143-01-9
M. Wt: 323.43
InChI Key: RZZVUOZHTQNUOC-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a 3-methyl-1,2,4-thiadiazol-5-yl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzenesulfonyl Group: This can be achieved by reacting the piperidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiadiazole Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially break down the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

4-(Benzenesulfonyl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzenesulfonyl)piperidine: Lacks the thiadiazole group, which may result in different biological activity.

    1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine: Lacks the benzenesulfonyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

The presence of both the benzenesulfonyl and thiadiazole groups in 4-(Benzenesulfonyl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine makes it unique, potentially offering a combination of properties not found in similar compounds. This could result in unique biological activities or chemical reactivities.

Properties

IUPAC Name

5-[4-(benzenesulfonyl)piperidin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-11-15-14(20-16-11)17-9-7-13(8-10-17)21(18,19)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZVUOZHTQNUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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